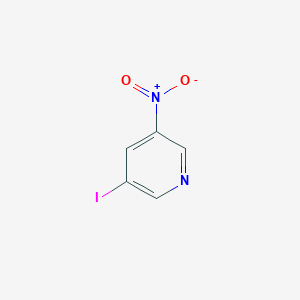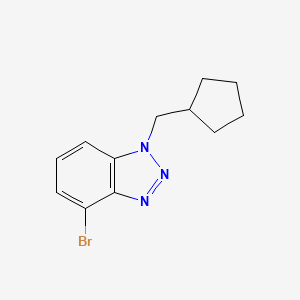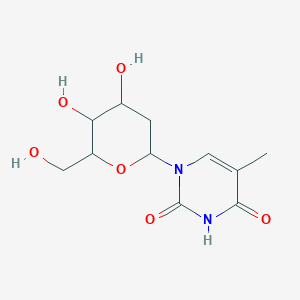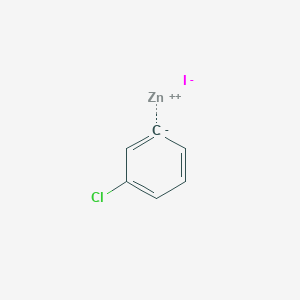
4,4'-Biquinoline, 2,2'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Biquinoline, 2,2’-dimethyl- is a heterocyclic aromatic compound with the molecular formula C20H16N2 It is a derivative of quinoline, featuring two quinoline units connected at the 4 and 4’ positions, with methyl groups at the 2 and 2’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biquinoline, 2,2’-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of anthranilic acid derivatives with suitable aldehydes can lead to the formation of quinoline derivatives, which can then be further modified to obtain the desired biquinoline compound .
Industrial Production Methods
Industrial production of 4,4’-Biquinoline, 2,2’-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Biquinoline, 2,2’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline units to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the quinoline rings .
Aplicaciones Científicas De Investigación
4,4’-Biquinoline, 2,2’-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4,4’-Biquinoline, 2,2’-dimethyl- involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and catalytic properties. In biological systems, its derivatives may interact with cellular targets to exert antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Biquinoline: Lacks the methyl groups at the 2 and 2’ positions, resulting in different chemical properties.
4,4’-Dicarboxy-2,2’-biquinoline: Contains carboxyl groups instead of methyl groups, leading to different reactivity and applications.
2,2’-Bicinchoninic acid: Another derivative with distinct functional groups and uses.
Uniqueness
4,4’-Biquinoline, 2,2’-dimethyl- is unique due to the presence of methyl groups at the 2 and 2’ positions, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in coordination chemistry, materials science, and medicinal chemistry .
Propiedades
Número CAS |
52191-71-6 |
|---|---|
Fórmula molecular |
C20H16N2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-methyl-4-(2-methylquinolin-4-yl)quinoline |
InChI |
InChI=1S/C20H16N2/c1-13-11-17(15-7-3-5-9-19(15)21-13)18-12-14(2)22-20-10-6-4-8-16(18)20/h3-12H,1-2H3 |
Clave InChI |
MRCJSTNGLOEIAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)C3=CC(=NC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


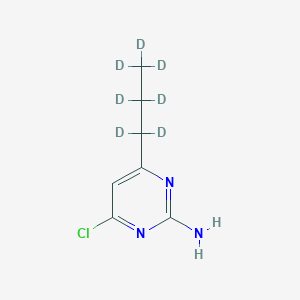


![4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)
